![molecular formula C18H21Cl2N3O2S2 B2758845 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330281-38-3](/img/structure/B2758845.png)

2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

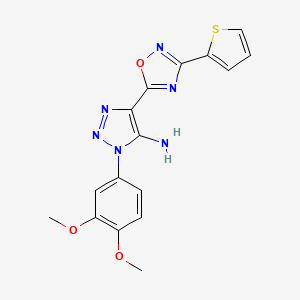

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

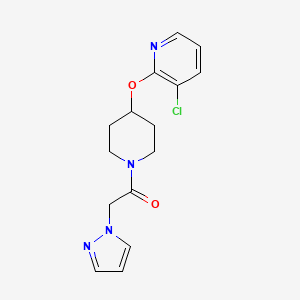

The molecular structure of this compound would be based on the tetrahydrothieno[2,3-c]pyridine core, with additional functional groups attached at specific positions. These include a chlorophenylthio group, a propanamido group, and a carboxamide group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications

Drug Design and Development

The thienopyridine scaffold present in this compound is a common feature in many pharmacologically active molecules. Its structural similarity to purine bases can be exploited in the design of new drugs, particularly anticancer agents . The presence of a thioether group (from the 4-chlorophenylthio moiety) could potentially be used to target specific proteins or enzymes within cancer cells, enhancing the selectivity and efficacy of the drug.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between small molecules and their protein targets. The compound has been shown to have a strong affinity for target macromolecules, indicating its potential as a lead compound in the development of new therapeutics .

Spectroscopic Analysis

Spectroscopic techniques such as infrared (IR) and Raman spectroscopy are essential tools in chemical analysis. The compound’s unique vibrational frequencies can be studied to gain insights into its molecular structure and the nature of its bonding .

Density Functional Theory (DFT) Calculations

DFT calculations are performed to predict the electronic structure and properties of molecules. For this compound, such calculations can provide valuable information about its charge distribution, which is crucial for understanding its reactivity and interactions with other molecules .

Non-Covalent Interaction Studies

Non-covalent interactions play a significant role in molecular recognition and stability. The compound’s ability to form such interactions can be explored using techniques like reduced density gradient (RDG) analysis, providing insights into its potential applications in materials science and nanotechnology .

Antitumor Activity

Compounds with the thiazolopyrimidine moiety have shown high antitumor activity. This compound could be investigated for its efficacy against various cancer cell lines, contributing to the development of new anticancer drugs .

Antibacterial and Anti-Inflammatory Properties

Thiazolopyrimidine derivatives are known for their antibacterial and anti-inflammatory properties. Research into this compound could lead to the discovery of new antibiotics or anti-inflammatory medications .

Synthesis of New Medicines

The active methylene group in this compound is highly reactive, making it an attractive center for functionalization. This reactivity can be harnessed to synthesize a wide range of new medicinal compounds with optimized interactions with biological targets .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in medicinal chemistry given the known biological activity of many pyridine derivatives . Studies could also be conducted to determine its physical and chemical properties, and to assess its safety and environmental impact.

properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2S2.ClH/c1-22-8-6-13-14(10-22)26-18(16(13)17(20)24)21-15(23)7-9-25-12-4-2-11(19)3-5-12;/h2-5H,6-10H2,1H3,(H2,20,24)(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQTPGAIXCQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)

![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B2758766.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2758767.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)

![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)